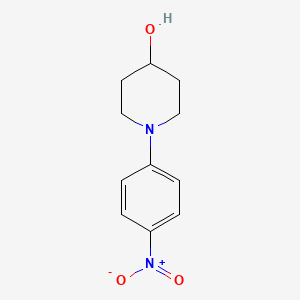

1-(4-Nitrophenyl)piperidin-4-ol

Übersicht

Beschreibung

1-(4-Nitrophenyl)-4-piperidinol is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Nitrophenyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Entwicklung von Antagonisten

1-(4-Nitrophenyl)piperidin-4-ol dient als wichtiges Zwischenprodukt bei der Synthese von Piperidinderivaten, die für die Entwicklung pharmazeutischer Antagonisten entscheidend sind . Es wurde festgestellt, dass diese Verbindungen eine signifikante biologische Aktivität aufweisen, insbesondere als Antagonisten für verschiedene Rezeptoren, was bei der Behandlung von Erkrankungen wie Allergien, Asthma und Bluthochdruck von Vorteil sein kann.

Organische Synthese: Piperidinderivate

In der organischen Synthese wird diese Verbindung verwendet, um durch intra- und intermolekulare Reaktionen eine große Bandbreite an Piperidinderivaten zu erzeugen . Diese Derivate sind wichtig für die Konstruktion komplexer organischer Moleküle, die Anwendungen von der Arzneimittelentwicklung bis hin zur Materialwissenschaft haben können.

Pharmakologie: Forschung zur HIV-Behandlung

Die Derivate von this compound wurden auf ihr Potenzial zur Behandlung von HIV untersucht. Forscher haben neuartige Piperidin-4-ol-Derivate synthetisiert und auf ihre CCR5-antagonistischen Aktivitäten untersucht, was ein vielversprechender Ansatz in HIV-Behandlungsstrategien ist .

Materialwissenschaft: Nanokatalyse

In der Materialwissenschaft werden Derivate dieser Verbindung im Studium von Nanokatalysatoren verwendet, die für die Entwicklung neuer Materialien mit verbesserten Eigenschaften entscheidend sind . Diese Materialien können Anwendungen in verschiedenen Industrien finden, darunter Elektronik, Beschichtungen und Energiespeicher.

Analytische Chemie: Spektroskopie

This compound und seine Derivate werden mit Hilfe fortschrittlicher spektroskopischer Techniken wie NMR und MS charakterisiert, die in der analytischen Chemie unverzichtbare Werkzeuge zur Identifizierung und Quantifizierung von Substanzen sind .

Biotechnologie: Arzneimittelforschung

Diese Verbindung spielt eine Rolle in der biotechnologischen Forschung, insbesondere in der Arzneimittelforschung, wo sie als Baustein für die Synthese neuer Verbindungen mit potenziellen therapeutischen Wirkungen verwendet wird .

Chemische Synthese: Grünere Lösungsmittel

Die Synthese von Piperidinderivaten, einschließlich derjenigen, die von this compound abgeleitet sind, kann mit grüneren Lösungsmitteln durchgeführt werden, was zu nachhaltigeren chemischen Prozessen beiträgt . Dies steht im Einklang mit den Prinzipien der grünen Chemie, die darauf abzielen, die Umweltbelastung der chemischen Produktion zu reduzieren.

Biologische Aktivität

1-(4-Nitrophenyl)-4-piperidinol (NPP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of NPP, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

1-(4-Nitrophenyl)-4-piperidinol has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of approximately 206.24 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group at the 1-position and a hydroxyl group at the 4-position. These structural characteristics contribute to its ability to engage in hydrogen bonding and exhibit nonlinear optical properties, making it a candidate for various applications in medicinal chemistry and materials science .

Enzyme Interactions

Research has indicated that NPP interacts with various enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. Studies utilizing molecular docking and kinetic assays have demonstrated that NPP can bind to these enzymes, potentially influencing their activity. This interaction is crucial for understanding how NPP may affect pharmacokinetics and drug-drug interactions .

Antiviral Potential

NPP has been investigated for its antiviral properties, particularly against coronaviruses. A study highlighted that derivatives of piperidine, including NPP, showed inhibitory activity against the main protease (Mpro) of SARS-CoV-2. Although the inhibition was modest, the binding affinity to the catalytic site suggests potential for further optimization as an antiviral agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that NPP may exhibit activity against certain bacterial strains, although specific mechanisms of action remain to be elucidated .

Synthesis Methods

Several synthesis routes have been reported for NPP, which include:

- Reduction of Nitro Compounds : Nitro compounds can be reduced to amines or hydroxylated derivatives using various reducing agents.

- Piperidine Derivatives : The synthesis often involves piperidine derivatives reacting with nitrophenyl groups through electrophilic aromatic substitution.

These methods allow for the production of NPP with varying degrees of purity and yield .

Comparative Analysis

To better understand the uniqueness of NPP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | Lacks hydroxyl group; primarily studied for analgesic effects. |

| 1-(3-Nitrophenyl)-4-piperidinol | C₁₁H₁₄N₂O₃ | Meta-nitro substitution; different biological activity profile. |

| 1-(2-Nitrophenyl)-4-piperidinol | C₁₁H₁₄N₂O₃ | Positional isomer; exhibits different reactivity patterns. |

| 1-(4-Aminophenyl)-4-piperidinol | C₁₁H₁₄N₂O₂ | Contains an amino group; used in anti-inflammatory agents. |

This table illustrates how the specific combination of functional groups in NPP confers distinct chemical reactivity and biological properties not found in other similar compounds .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study explored various piperidine derivatives for their ability to inhibit SARS-CoV-2 Mpro. While NPP showed modest inhibition, further optimization could enhance its efficacy as an antiviral agent .

Case Study 2: Enzyme Binding Affinity

In silico studies have demonstrated that NPP binds effectively to cytochrome P450 enzymes, suggesting potential implications for drug metabolism and interactions. These findings warrant further investigation into its pharmacological applications .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPWPESLLCUROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346645 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-45-7 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-(4-Nitrophenyl)-4-piperidinol?

A1: 1-(4-Nitrophenyl)-4-piperidinol is a non-linear optical chromophore. [] The molecule features a piperidinol ring in a chair conformation. Importantly, the C-N-C portion of the piperidinol ring is nearly coplanar with the nitrophenyl ring system. This arrangement facilitates hydrogen bonding between the piperidinol hydroxy group and the nitro group in neighboring molecules within the crystal structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.